molecular formula C9H11NO2S B13475426 4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione

4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione

Cat. No.: B13475426
M. Wt: 197.26 g/mol
InChI Key: ZHRCPCCXVKQMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione is a heterocyclic organic compound that contains a thiazole ring Thiazole rings are known for their presence in various biologically active molecules and their significant role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione typically involves the formation of the thiazole ring followed by the introduction of the pentane-1,3-dione moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as triethylamine .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione is unique due to its specific combination of the thiazole ring and the pentane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4-methyl-1-(1,3-thiazol-2-yl)pentane-1,3-dione

InChI

InChI=1S/C9H11NO2S/c1-6(2)7(11)5-8(12)9-10-3-4-13-9/h3-4,6H,5H2,1-2H3

InChI Key

ZHRCPCCXVKQMIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C1=NC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.